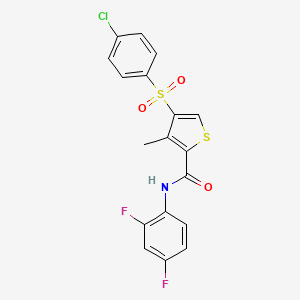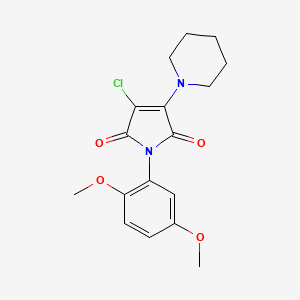
2-Fluoro-5-methylanisole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated anisole derivatives involves multi-step chemical processes, including halogenation, O-methylation, and Friedel–Crafts acylation, among others. For instance, the synthesis of fluorocatecholamines from fluorophenols or fluoroanisoles includes steps like O-methylation and Friedel–Crafts acylation, showcasing the complexity and versatility of synthetic routes for fluorinated anisoles (Stegmann, Deuschle, & Schuler, 1994).
Molecular Structure Analysis
Molecular structure and conformational studies of 2-fluoroanisole derivatives reveal that these molecules can exist in multiple conformations due to internal rotation around the C(sp2)-O bond. For example, 2-fluoroanisole exhibits two main conformations: a planar anti form and a nonplanar form, with the planar anti form being more prevalent. These conformations are influenced by the presence of fluorine, which can lead to variations in the molecule's geometry and energy levels (Novikov, Vilkov, & Oberhammer, 2003).
Chemical Reactions and Properties
The chemical reactivity of 2-fluoro-5-methylanisole and its derivatives often involves reactions at the fluorine site or the methoxy group, facilitating various organic transformations. For instance, the electrosynthesis of poly(paraphenylene) from p-fluoroanisole indicates the potential for polymerization reactions, highlighting the compound's reactivity towards forming more complex structures (Bergaoui, Said, Roudesli, & Matoussi, 2006).
Aplicaciones Científicas De Investigación
Metabonomic Assessment in Earthworm Toxicity Studies
2-Fluoro-5-methylanisole has been studied in the context of metabonomics, particularly assessing its toxicity. Using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy, researchers have investigated the toxicant-induced biochemical changes in earthworms (Eisenia veneta). This study demonstrated that exposure to 2-fluoro-5-methylanisole could lead to a decrease in specific resonances from compounds like 2-hexyl-5-ethyl-3-furansulfonate, indicating potential as a novel biomarker for xenobiotic toxicity (Bundy et al., 2002).
Chemical Synthesis for Dye Manufacturing
Another application of related compounds to 2-fluoro-5-methylanisole is in the synthesis of dyes. For example, 4-bromo-3-methylanisole, used in synthesizing black fluorane dye, has been prepared through a continuous homogeneous bromination technology in a modular microreaction system. This process showed high selectivity and minimal byproduct formation, indicating a more efficient method for dye synthesis compared to traditional batch processes (Xie et al., 2020).
Spectroscopy and Molecular Conformation Analysis
Spectroscopic techniques like resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) have been employed to study the molecular conformations of compounds similar to 2-fluoro-5-methylanisole. These studies provide insights into how different substituents affect molecular conformation and transition energies, which are essential for understanding the chemical behavior of such molecules (Dai, Zhang, & Du, 2020).
Electrophilic Aromatic Substitution Mechanism Studies
The mechanism of electrophilic aromatic substitution has been studied using compounds like 4-fluoroanisole, which shares similarities with 2-fluoro-5-methylanisole. Understanding these mechanisms is crucial for developing new synthetic pathways for various aromatic compounds, including those used in pharmaceuticals and agrochemicals (Bloomfield et al., 1983).
Safety And Hazards
- GHS H Statement : Classified as a combustible liquid (H227).
- Follow safety precautions, including proper handling, storage, and disposal.
Direcciones Futuras
Research avenues for 2-Fluoro-5-methylanisole include:
- Biological activity : Investigate potential applications in pharmaceuticals or agrochemicals.
- Process optimization : Improve synthesis methods for efficiency and sustainability.
Please note that this analysis is based on available information, and further research may yield additional insights. For a more detailed understanding, consult relevant scientific literature1234.
Propiedades
IUPAC Name |
1-fluoro-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFZLPPSEOEXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372022 | |
| Record name | 2-Fluoro-5-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylanisole | |
CAS RN |
63762-78-7 | |
| Record name | 2-Fluoro-5-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)

![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)
![3-[2-[(E)-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1225094.png)
![2-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]imino-1-(2-methylpropyl)-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225097.png)

![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)
![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![3-Phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-2,5-dione](/img/structure/B1225107.png)